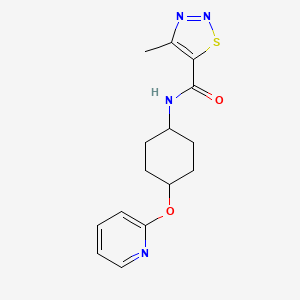

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety linked to a rigid (1r,4r)-4-(pyridin-2-yloxy)cyclohexyl group.

Properties

IUPAC Name |

4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABLYCLRPADDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the cyclohexyl moiety: : Starting from cyclohexanol, selective functionalization at positions 1 and 4 is achieved through various steps, including oxidation and subsequent nucleophilic substitution.

Integration of the pyridin-2-yloxy group: : Pyridin-2-ol is transformed into its corresponding chloride through chlorination reactions, followed by a nucleophilic substitution with the previously prepared cyclohexyl derivative.

Synthesis of the thiadiazole core: : The thiadiazole ring is constructed using a combination of sulfur and nitrogen precursors under controlled thermal conditions.

Final coupling and functionalization: : The intermediate compounds are coupled, followed by amidation to form the final carboxamide product.

Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to ensure high yield and purity. Automation and continuous flow methods are often employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation, typically using mild oxidants to prevent over-oxidation of sensitive groups.

Reduction: : Reductive conditions, such as catalytic hydrogenation, can selectively reduce specific functional groups without affecting the thiadiazole ring.

Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the pyridinyl moiety, allowing for further derivatization.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Palladium on carbon, sodium borohydride.

Substitution: : Various halogenating agents, organolithium reagents.

Major Products Formed:

Oxidation: : Formation of hydroxylated derivatives.

Reduction: : Formation of partially or fully reduced cyclohexyl derivatives.

Substitution: : Functionalized pyridinyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Molecular docking studies suggest that these compounds may interact with specific targets like dihydrofolate reductase, which is critical in cancer cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is evidence suggesting that 4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or modulate immune responses.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : Another research focused on synthesizing novel thiadiazole derivatives and evaluating their antimicrobial efficacy against clinical strains of fungi and bacteria. The results indicated that some derivatives had better activity than conventional antibiotics .

Mechanism of Action

The precise mechanism by which 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects varies depending on the application:

Molecular Targets: : Interactions with enzymes, receptors, and ion channels have been reported, indicating its potential as a modulator of biological pathways.

Pathways Involved: : The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, among others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The 1,2,3-thiadiazole core distinguishes this compound from analogs like 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (), which employs a thiazole ring. For instance, thiadiazole derivatives exhibit improved metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects

- Pyridinyl vs. Trifluoromethylphenyl Groups : The pyridin-2-yloxy substituent in the target compound introduces a hydrogen-bond acceptor, contrasting with the lipophilic trifluoromethylphenyl group in . This difference likely alters pharmacokinetic properties; pyridinyl derivatives often display higher aqueous solubility, while trifluoromethylphenyl analogs may exhibit enhanced membrane permeability .

- Cyclohexyl vs.

Pharmacological Activity

While direct data for the target compound are unavailable, structurally related 1,2,3-thiadiazole-5-carboxamides have shown:

- Antimicrobial Activity : Derivatives with alkyl or aryl substituents (e.g., 4-methyl-N’-(3-alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides) demonstrated MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Antitumor Potential: Analogous thiadiazoles inhibited cancer cell proliferation (IC50 = 1.5–10 µM) in breast and colon cancer models, attributed to interactions with tubulin or kinase domains .

Data Table: Comparison of Key Analogs

Biological Activity

4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has gained interest in medicinal chemistry due to its diverse biological activities, including its potential as an inhibitor of kinesin spindle protein (KSP) and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.4 g/mol. The structure features a thiadiazole ring linked to a cyclohexyl group, which is further substituted with a pyridine moiety. This configuration is crucial for its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 2034222-59-6 |

Inhibition of Kinesin Spindle Protein (KSP)

One of the primary biological activities of this compound is its role as an inhibitor of kinesin spindle protein (KSP). KSP is essential for mitotic spindle formation and function during cell division. Inhibition of KSP can lead to cell cycle arrest and has implications in cancer therapy by preventing the proliferation of cancer cells .

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown promising anticancer properties. They can induce apoptosis in various cancer cell lines and inhibit tumor growth. For instance, studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting that this compound may also possess similar effects .

Antimicrobial and Anti-inflammatory Properties

Thiadiazoles are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against specific bacterial strains and fungi. Additionally, anti-inflammatory effects have been observed in related thiadiazole compounds, which could extend to this derivative as well .

The mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. The unique structural characteristics enable effective interaction with these targets, modulating their activity and influencing biological pathways crucial for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

- Anticancer Activity : A study demonstrated that thiadiazole compounds showed IC50 values significantly lower than traditional chemotherapeutics like cisplatin in vitro against various cancer cell lines .

- Antimicrobial Activity : Research indicates that thiadiazole derivatives possess potent antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds similar to this compound have been shown to reduce inflammation markers in vitro .

Q & A

Q. What synthetic routes are recommended for preparing 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : A common approach involves coupling the 1,2,3-thiadiazole-5-carboxylic acid scaffold with the (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine moiety. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI or HOBt in anhydrous DMF .

- Reaction with the cyclohexylamine derivative under inert atmosphere at 0–25°C for 12–24 hours.

- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Monitor reaction progress by TLC or LC-MS to optimize yields (typically 50–70%) .

Q. How can the stereochemistry of the (1r,4r)-cyclohexyl group be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For preliminary analysis:

- Use NOESY NMR to detect spatial proximity between protons on the cyclohexyl ring and the pyridinyloxy substituent .

- Compare experimental optical rotation with computational predictions (e.g., DFT-based calculations) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm proton environments and carbon backbone. Key signals: thiadiazole C=S (~160 ppm in 13C), pyridinyl protons (δ 7.5–8.5 ppm in 1H) .

- HRMS : Validate molecular ion ([M+H]+) with <5 ppm error.

- IR : Detect carboxamide N-H stretch (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the pyridinyloxy group to the cyclohexane ring?

- Methodological Answer :

- Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution between pyridin-2-ol and a cyclohexyl bromide precursor .

- Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency compared to conventional heating .

- Monitor byproduct formation (e.g., diastereomers) via HPLC with a chiral column .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., kinases, GPCRs). Prioritize docking poses with hydrogen bonds to the carboxamide and pyridinyl groups .

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) .

- Cross-reference with pharmacophore modeling to identify critical interactions (e.g., hydrophobic contacts with the thiadiazole ring) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardize assay protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., vehicle/DMSO) .

- Perform dose-response curves (IC50/EC50) in triplicate to quantify potency variability .

- Apply meta-analysis to reconcile discrepancies, focusing on variables like solvent purity (>99%) or incubation time .

Q. What strategies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .

- Plasma stability assay : Incubate with human plasma (37°C, 1–6h) and quantify parent compound loss using UPLC-PDA .

- Light/temperature stability : Store at 40°C/75% RH or under UV light (ICH Q1A guidelines) .

Differentiation of Basic vs. Advanced Questions

- Basic : Focus on synthesis, characterization, and initial bioactivity screening.

- Advanced : Require specialized techniques (e.g., computational modeling, stability studies) or address mechanistic/contradictory data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.